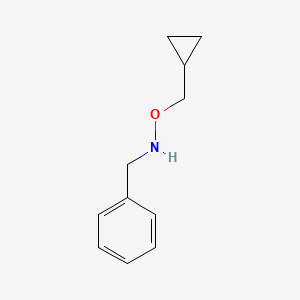
N-benzyl-O-(cyclopropylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-O-(cyclopropylmethyl)hydroxylamine: is an organic compound that features a hydroxylamine functional group bonded to a benzyl group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-O-(cyclopropylmethyl)hydroxylamine typically involves the reaction of benzylhydroxylamine with cyclopropylmethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
-
Step 1: Preparation of Benzylhydroxylamine
- Benzylhydroxylamine can be synthesized by the reduction of benzyl nitrite with a reducing agent such as sodium borohydride.
- Reaction conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
-
Step 2: Alkylation with Cyclopropylmethyl Halide
- Benzylhydroxylamine is then reacted with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) in the presence of a base.
- Reaction conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-O-(cyclopropylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and cyclopropylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base in an organic solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-benzyl-O-(cyclopropylmethyl)hydroxylamine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Used in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of N-benzyl-O-(cyclopropylmethyl)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds and modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzylhydroxylamine
- O-benzylhydroxylamine
- N-cyclopropylmethylhydroxylamine
Uniqueness
N-benzyl-O-(cyclopropylmethyl)hydroxylamine is unique due to the presence of both benzyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(cyclopropylmethoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-13-9-11-6-7-11/h1-5,11-12H,6-9H2 |
InChI Key |
CVAQGGJQZKAOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CONCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)
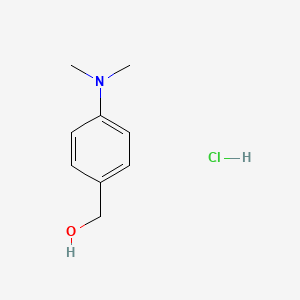
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
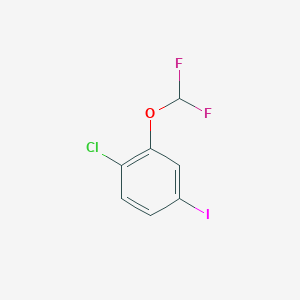
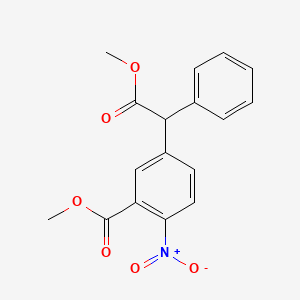
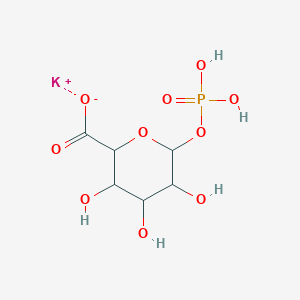
![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)
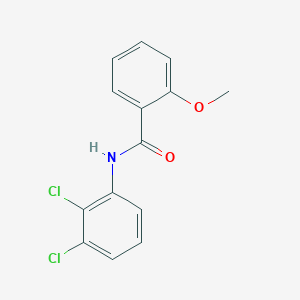
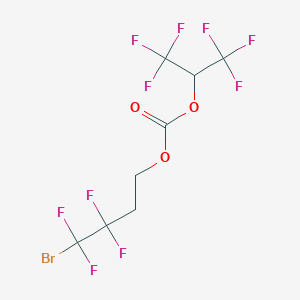
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

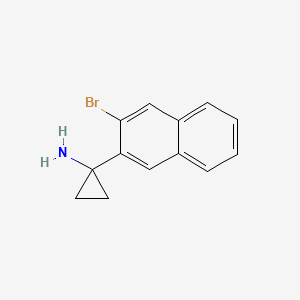
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
